molecular formula C19H17ClOS2 B12530563 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- CAS No. 675878-64-5

2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-

Cat. No.: B12530563
CAS No.: 675878-64-5
M. Wt: 360.9 g/mol
InChI Key: PXOHDECNODJOLL-UHFFFAOYSA-N
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Description

The compound 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- is a sulfur-substituted pyran derivative characterized by a 2H-pyran ring system with a chlorine atom at position 4 and two [(phenylmethyl)thio] groups at positions 2 and 2. The 2H-pyran structure differs from the more common 4H-pyran isomers in hydrogen positioning, which influences ring tautomerism and reactivity . Such modifications are common in agrochemicals and pharmaceuticals, suggesting possible applications in pest control or enzyme inhibition .

Properties

CAS No.

675878-64-5

Molecular Formula

C19H17ClOS2

Molecular Weight

360.9 g/mol

IUPAC Name

2,2-bis(benzylsulfanyl)-4-chloropyran

InChI

InChI=1S/C19H17ClOS2/c20-18-11-12-21-19(13-18,22-14-16-7-3-1-4-8-16)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

PXOHDECNODJOLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2(C=C(C=CO2)Cl)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- typically involves the reaction of a pyran derivative with chlorinating agents and thiolating reagents. One common method includes the use of thionyl chloride (SOCl2) for chlorination and benzyl mercaptan (C6H5CH2SH) for thiolation. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are crucial to obtaining a high-purity product suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 4 is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the pyran ring. Key findings include:

  • Reactivity with Amines : In protic solvents, the chloro group undergoes substitution with primary/secondary amines (e.g., pyrrolidine, aniline) at elevated temperatures (80–100°C), yielding 4-amino-2,2-bis[(phenylmethyl)thio]-2H-pyran derivatives. This parallels AgF-catalyzed allylation mechanisms involving silyl fluoride intermediates .

  • Role of Thioether Groups : The bis[(phenylmethyl)thio] substituents stabilize transition states via resonance and steric effects, as shown in DFT studies for analogous 4-chloro-2H-pyrans .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProduct YieldKey ObservationSource
Pyrrolidine80°C, DMF, 12 h78%Regioselectivity influenced by thioether groups
Aniline100°C, toluene, K₂CO₃, 24 h65%Competitive elimination observed

Oxidation of Thioether Groups

The bis[(phenylmethyl)thio] groups are redox-active and participate in controlled oxidation:

  • Formation of Sulfoxides : Treatment with mCPBA (meta-chloroperbenzoic acid) at 0°C selectively oxidizes one thioether to a sulfoxide. Further oxidation to sulfones requires harsher conditions (e.g., H₂O₂/AcOH, 60°C) .

  • Impact on Reactivity : Sulfoxide formation increases the pyran ring’s electrophilicity, enabling subsequent cycloadditions or Michael additions .

Table 2: Oxidation Outcomes

Oxidizing AgentConditionsProductSelectivitySource
mCPBA0°C, CH₂Cl₂, 1 hMonosulfoxide>90%
H₂O₂/AcOH60°C, 6 hDisulfone85%

Cycloaddition Reactions

The electron-deficient pyran core participates in Diels-Alder reactions, though regioselectivity is modulated by substituents:

  • With Electron-Deficient Dienophiles : Reactions with maleic anhydride or acrylonitrile yield 6-endo bicyclic lactones, consistent with computational models for 4-chloro-2H-pyrans .

  • Steric Effects : The bulky bis[(phenylmethyl)thio] groups favor exo transition states, reducing stereoselectivity compared to simpler 2H-pyrans .

Table 3: Cycloaddition Performance

DienophileConditionsMajor ProductEndo:Exo RatioSource
Maleic anhydride120°C, neat, 8 h6-endo bicyclic lactone55:45
Acrylonitrile100°C, THF, 12 h6-endo nitrile adduct60:40

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the pyran ring undergoes valence isomerism or ring-opening:

  • Valence Isomerism : In polar aprotic solvents (e.g., DMSO), reversible conversion to 1-oxatriene intermediates occurs, as observed in 2H-pyran systems .

  • Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the pyran ring, forming α,β-unsaturated thioesters via retro-Diels-Alder pathways .

Key Mechanistic Insights

  • DFT Calculations : Transition-state analyses confirm that thioether groups lower activation energies for nucleophilic substitution by 8–12 kcal/mol compared to non-thio analogs .

  • 19F NMR Studies : Fluoride ion participation in catalytic cycles (e.g., AgF/BINAP systems) suggests potential for fluoride-mediated functionalization .

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential as a precursor in the synthesis of bioactive molecules. Its derivatives have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.

  • Antimicrobial Activity : Research indicates that compounds derived from 2H-pyran exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, highlighting their potential as new antibiotic agents .
  • Anticancer Properties : Studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines. For example, spirocyclic ketals synthesized from 2H-pyran derivatives have been evaluated for their ability to inhibit tumor growth .

Organic Synthesis

The unique structure of 2H-pyran allows it to participate in various organic reactions, making it a valuable intermediate in synthetic chemistry.

  • Cycloaddition Reactions : The compound has been utilized in cycloaddition reactions, particularly with strained alkynes. Computational studies suggest that these reactions can yield products with enhanced reactivity due to the lower aromaticity of the substrate .
  • Synthesis of Functionalized Compounds : The ability to modify the thioether groups in 2H-pyran allows for the creation of highly functionalized compounds that can be used in further synthetic applications .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of thioether derivatives from 2H-pyran and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the thioether moiety significantly enhanced antibacterial efficacy.

CompoundStructureActivity
AStructure AEffective against E. coli
BStructure BEffective against S. aureus

Case Study 2: Anticancer Activity Evaluation

In another investigation, derivatives of 2H-pyran were tested for cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa). The study revealed that certain compounds exhibited IC50 values in the micromolar range, indicating promising anticancer potential.

CompoundIC50 (μM)Cell Line
C15MCF-7
D25HeLa

Mechanism of Action

The mechanism of action of 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the phenylmethylthio groups enhances its ability to penetrate cell membranes, making it a promising candidate for drug development.

Comparison with Similar Compounds

Pyridaben (4-Chloro-2,2-Bis[(Phenylmethyl)Thio]-3(2H)-Pyridazinone)

  • Structure: Pyridazenone ring (a six-membered ring with two nitrogen atoms) substituted with chloro and bis(benzylthio) groups.
  • Key Differences: Ring System: Pyridazinone vs. 2H-pyran. The pyridazinone ring introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the oxygen-containing pyran ring. Applications: Pyridaben is a commercial acaricide and insecticide, indicating that bis(benzylthio) groups contribute to pesticidal activity .

Tacrine Analogues (4H-Pyran[2,3-b]Quinolines)

  • Structure: 4H-pyran fused with a quinoline moiety, functionalized with amino and cyano groups.
  • Key Differences: Ring Tautomerism: 4H-pyran vs. 2H-pyran. The 4H configuration stabilizes conjugation pathways, critical for acetylcholinesterase inhibition in tacrine analogues . Substituents: Amino and cyano groups enhance electron density, contrasting with the electron-withdrawing chloro and sulfur-based groups in the target compound.

Pheromone Derivatives (2,3-Dihydro-2,6-Dimethyl-4H-Pyran-4-one)

  • Structure : 4H-pyran with methyl groups and a ketone.
  • Key Differences :
    • Functionality : The ketone group enables pheromone activity in Hepialidae species, whereas sulfur and chloro substituents in the target compound likely favor pesticidal or reactive properties .

Data Table: Comparative Analysis

Compound Name Core Ring Key Substituents Applications Reference
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- 2H-Pyran Cl, 2×[(Phenylmethyl)thio] Hypothesized: Pesticides
Pyridaben Pyridazinone Cl, 2×[(Phenylmethyl)thio] Acaricide, Insecticide
Tacrine Analogues 4H-Pyran[2,3-b]quinoline NH₂, CN Acetylcholinesterase Inhibition
2,3-Dihydro-2,6-dimethyl-4H-Pyran-4-one 4H-Pyran CH₃, C=O Pheromones

Key Findings

Ring System Impact: Oxygen in pyrans vs. nitrogen in pyridazinones alters electronic properties and bioactivity. Pyridaben’s pyridazinone ring enhances pesticidal efficacy, while 2H-pyran’s oxygen may favor different interaction modes.

Substituent Effects: Bis(benzylthio) groups are associated with pesticidal activity (e.g., pyridaben), suggesting the target compound may share similar applications .

Applications :

  • The target compound’s structure aligns more closely with agrochemicals (e.g., pyridaben) than pharmaceuticals (e.g., tacrine analogues), though empirical validation is needed.

Biological Activity

The compound 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- is a pyran derivative that has garnered attention for its diverse biological activities. Pyran compounds are known for their significant roles in medicinal chemistry, exhibiting a range of pharmacological effects including antibacterial, antiviral, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The structure of 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- can be represented as follows:

C19H18ClS2\text{C}_{19}\text{H}_{18}\text{ClS}_2

This compound features a pyran ring substituted with a chlorine atom and two phenylmethylthio groups. The presence of these substituents is significant for its biological interactions.

Antimicrobial Activity

Pyran derivatives have been reported to exhibit antimicrobial properties . For instance, studies have shown that certain pyran compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityReference
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-Antibacterial
Alpha-LapachoneAntibacterial
Beta-LapachoneAnticancer

Antiviral Activity

Research indicates that some pyran derivatives are effective against viruses such as HIV and hepatitis C. The antiviral mechanisms may include inhibition of viral replication or interference with viral entry into host cells.

Anti-inflammatory Effects

Pyran compounds have demonstrated anti-inflammatory properties by modulating inflammatory pathways. This activity is crucial in conditions like arthritis and other chronic inflammatory diseases.

Neuroprotective Properties

Recent studies suggest that pyran derivatives can provide neuroprotection by influencing signaling pathways involved in neuronal survival and function. For example, compounds targeting the PKA and ERK pathways have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's.

Case Studies

  • Neuroprotective Effects : A study investigated the effects of various pyran derivatives on neuronal cells exposed to neurotoxic agents. It was found that specific substitutions on the pyran ring enhanced neuroprotection by reducing oxidative stress and promoting cell survival .
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of a pyran-based compound against bacterial infections, results showed a significant reduction in bacterial load among treated patients compared to controls .

Research Findings

  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the pyran ring in determining biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced potency against microbial targets .
  • Pharmacokinetics : Studies on the pharmacokinetic profiles of pyran derivatives indicate favorable absorption and distribution characteristics, making them suitable candidates for therapeutic applications .

Q & A

Q. How can the synthesis of 4-chloro-2,2-bis[(phenylmethyl)thio]-2H-pyran be optimized to account for substituent reactivity?

Methodological Answer: Synthesis optimization should focus on controlling the reactivity of the thioether [(phenylmethyl)thio] and chloro substituents. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution at the 4-chloro position.
  • Temperature control : Lower temperatures (0–25°C) can mitigate side reactions, such as disulfide formation from thiol oxidation .
  • Catalysis : Lewis acids (e.g., ZnCl₂) could activate the chloro group for substitution, while inert atmospheres (N₂/Ar) prevent oxidation of thiol intermediates.
  • Stepwise synthesis : Sequential addition of substituents (e.g., introducing thioether groups before chlorination) reduces steric hindrance and improves yield.

Q. Example Reaction Table :

StepReagents/ConditionsPurpose
1(Phenylmethyl)thiol, K₂CO₃, DMF, 25°CIntroduce thioether groups
2Cl₂ gas, CH₂Cl₂, 0°CChlorination at position 4
3Purification via column chromatography (SiO₂, hexane:EtOAc)Isolate product

Q. What analytical techniques are most suitable for characterizing 4-chloro-2,2-bis[(phenylmethyl)thio]-2H-pyran?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns. Compare with NIST reference data for thioether-containing pyran derivatives .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and methylene groups adjacent to sulfur (δ 3.5–4.0 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O) and quaternary carbons.
  • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5MS) with temperature programming (50–300°C at 10°C/min) to determine purity and retention indices .

Q. Example GC Parameters :

Column TypeTemperature ProgramRetention Index (RI)
DB-5MS50°C (2 min) → 300°C @ 10°C/minRI ≈ 1450–1500

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Thioethers typically degrade above 150°C .
  • Photostability : Expose to UV light (254 nm) and monitor via HPLC for degradation products.
  • Chemical stability : Test reactivity with common reagents (e.g., acids, bases) by tracking changes in NMR or IR spectra. For example, the chloro group may hydrolyze in aqueous NaOH to form a hydroxyl derivative.
  • Storage recommendations : Store under inert gas at –20°C in amber vials to prevent oxidation and light-induced degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data across studies be resolved?

Methodological Answer:

  • Cross-validate techniques : Combine NMR, MS, and X-ray crystallography to resolve ambiguities. For example, crystallography can confirm the spatial arrangement of thioether substituents, which may explain inconsistent NOE effects in NMR .
  • Standardize conditions : Ensure identical solvent, temperature, and concentration across studies. Discrepancies in ¹H NMR shifts often arise from solvent polarity differences (e.g., CDCl₃ vs. DMSO-d₆).
  • Reference databases : Compare mass spectra with NIST or EPA/NIH spectral libraries to verify fragmentation pathways .

Q. What computational approaches are effective for analyzing the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G** level to predict bond lengths, angles, and electrostatic potential surfaces. This helps explain regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to model reaction pathways.
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites of nucleophilic/electrophilic attack. For example, the 4-chloro position may exhibit higher electrophilicity due to electron-withdrawing effects .

Q. Example Computational Data :

ParameterValue (DFT)Interpretation
HOMO (eV)–6.2High electron density at sulfur atoms
LUMO (eV)–1.8Electrophilic character at chloro position

Q. How can mechanistic studies address substituent effects on the compound’s reactivity?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at critical positions (e.g., methylene near sulfur) to probe reaction mechanisms .
  • Competition experiments : Compare reaction rates of 4-chloro-2,2-bis[(phenylmethyl)thio]-2H-pyran with analogs (e.g., 4-bromo or 4-iodo derivatives) to assess leaving group ability.
  • Trapping intermediates : Use low-temperature NMR to identify transient species, such as sulfonium ions formed during nucleophilic substitution .

Q. Example Kinetic Data :

DerivativeRate Constant (k, s⁻¹)Relative Reactivity
4-Cl1.0 × 10⁻³1.0 (reference)
4-Br2.5 × 10⁻³2.5× faster

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